![molecular formula C12H16N4O4 B12619730 5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) CAS No. 918826-98-9](/img/structure/B12619730.png)
5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazene group (N=N) linking two cyanopentanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diazotization reactions, where an amine precursor is treated with nitrous acid to form the diazene linkage. The reaction conditions often require low temperatures and the presence of a strong acid to facilitate the formation of the diazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction is carried out in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amine derivatives.
Substitution: The cyanopentanoic acid moieties can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyanopentanoic acid derivatives.
科学的研究の応用
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) involves its ability to undergo various chemical transformations. The diazene group (N=N) is a key feature that allows the compound to participate in radical reactions, making it useful as an initiator in polymerization processes. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive functional groups.
類似化合物との比較
5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) can be compared with other similar compounds, such as:
4,4’-Azobis(4-cyanopentanoic acid): Another diazene compound used as a radical initiator in polymer chemistry.
5,5’-Diazene-1,2-diylbis(2-hydroxybenzoic acid): Known for its applications in material science and as a precursor in organic synthesis.
The uniqueness of 5,5’-[(E)-Diazenediyl]bis(2-cyanopentanoic acid) lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
918826-98-9 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC名 |
5-[(4-carboxy-4-cyanobutyl)diazenyl]-2-cyanopentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c13-7-9(11(17)18)3-1-5-15-16-6-2-4-10(8-14)12(19)20/h9-10H,1-6H2,(H,17,18)(H,19,20) |
InChIキー |
NSGCLZIXJWWDBU-UHFFFAOYSA-N |
正規SMILES |
C(CC(C#N)C(=O)O)CN=NCCCC(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
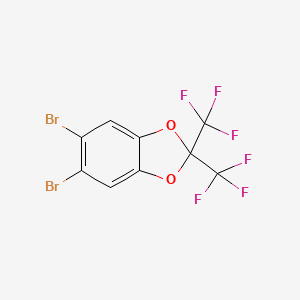
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
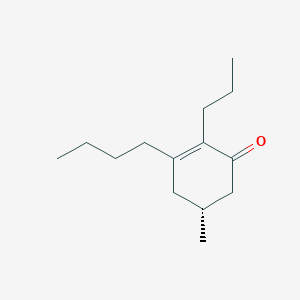
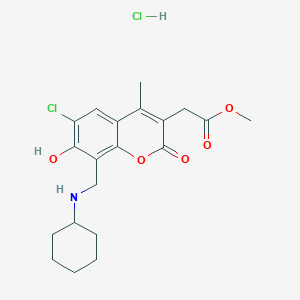
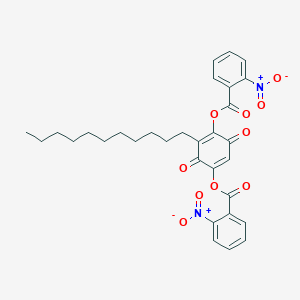
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)

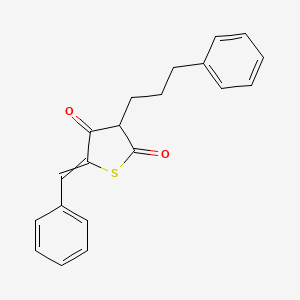
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
